![molecular formula C22H18ClN3O3 B2834183 3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902965-39-3](/img/no-structure.png)

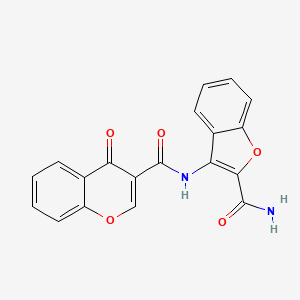

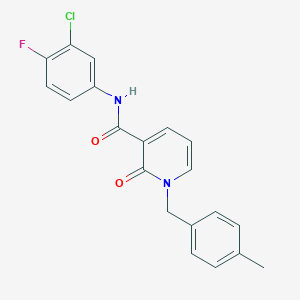

3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused with a pyridine ring . The nitrogen atom in the pyridine ring can be located at different positions, leading to different possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse and depend on the specific substituents on the molecule. In general, these compounds can undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines depend on their specific structure. In general, these compounds are aromatic and exhibit the typical properties of heterocyclic compounds .Aplicaciones Científicas De Investigación

Therapeutic Potential

Pyridopyrimidines have shown a therapeutic interest and some have already been approved for use as therapeutics . They are used on several therapeutic targets .

PARP-1 Inhibitors

Poly (ADP-ribose) polymerases-1 (PARP-1) are involved in DNA repair damage. PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Anti-cancer Therapeutic Target

PARP-1 has received great attention as a promising anti-cancer therapeutic target . Increased PARP-1 expression is sometimes observed in melanomas, breast cancer, lung cancer, and other neoplastic diseases .

Anti-proliferative Activity

The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors . They also showed high cytotoxicity against MCF-7 .

Inhibitory Activity

All the newly synthesized compounds were evaluated for their inhibitory activity towards PARP-1 .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future research directions in the field of pyrido[2,3-d]pyrimidines are likely to involve the design and synthesis of new derivatives with improved activity and selectivity for their biological targets. This will require a deep understanding of the structure-activity relationships of these compounds .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves the condensation of 2-chlorobenzaldehyde with 3-methoxybenzylamine to form the corresponding imine. The imine is then reacted with pyridine-2,4-dione in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "3-methoxybenzylamine", "pyridine-2,4-dione", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 3-methoxybenzylamine in the presence of a suitable solvent and a catalyst to form the corresponding imine.", "Step 2: Reaction of the imine with pyridine-2,4-dione in the presence of a Lewis acid catalyst to yield the final product.", "Step 3: Purification of the product by recrystallization or chromatography." ] } | |

Número CAS |

902965-39-3 |

Nombre del producto |

3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

Fórmula molecular |

C22H18ClN3O3 |

Peso molecular |

407.85 |

Nombre IUPAC |

3-[(2-chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H18ClN3O3/c1-29-17-8-4-6-15(12-17)13-25-20-18(9-5-11-24-20)21(27)26(22(25)28)14-16-7-2-3-10-19(16)23/h2-12H,13-14H2,1H3 |

Clave InChI |

JZSBDQVOCFYCPY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2834101.png)

![2-(Dimethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2834110.png)

![7-(benzylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2834111.png)

![2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2834113.png)

![3-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2834116.png)

![4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2834122.png)

![7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2834123.png)